molecular formula C15H17NO6S B6506731 methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate CAS No. 1428365-63-2

methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate

Cat. No.: B6506731
CAS No.: 1428365-63-2
M. Wt: 339.4 g/mol
InChI Key: LOPBUTDFMGFXGW-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate is a complex organic compound that features a furan ring, a hydroxypropyl group, and a sulfamoyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the furan ring.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be added through a sulfonation reaction, where a sulfamoyl chloride reacts with the hydroxypropyl-furan intermediate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[3-(furan-2-yl)-3-hydroxypropyl]sulfamoyl}benzoate: Similar structure but with the furan ring in a different position.

    Methyl 4-{[3-(thiophen-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 4-{[3-(pyridin-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

Methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate is unique due to the specific positioning of the furan ring and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 4-[[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S/c1-21-15(18)11-2-4-13(5-3-11)23(19,20)16-8-6-14(17)12-7-9-22-10-12/h2-5,7,9-10,14,16-17H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPBUTDFMGFXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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